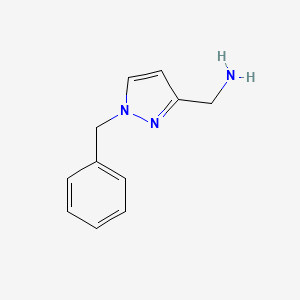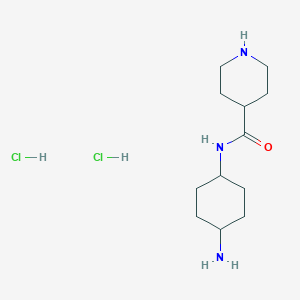
Méthanamine de (1-benzyl-1H-pyrazol-3-yl)
Vue d'ensemble
Description
(1-benzyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound (1-benzyl-1H-pyrazol-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-benzyl-1H-pyrazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-benzyl-1H-pyrazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Les dérivés du pyrazole, y compris la « méthanamine de (1-benzyl-1H-pyrazol-3-yl) », ont été largement étudiés pour leur potentiel dans la découverte de médicaments. Ils sont connus pour présenter un large éventail d'activités biologiques, telles que des propriétés anti-inflammatoires, analgésiques, antipyrétiques, antimicrobiennes et anticancéreuses . La structure du composé permet des modifications et des optimisations dans la recherche en chimie médicinale, visant à améliorer la puissance et la sélectivité pour des cibles biologiques spécifiques.
Études de cytotoxicité
Des pyrazoles substitués ont été synthétisés et criblés pour leur activité cytotoxique contre diverses lignées cellulaires cancéreuses à l'aide de tests tels que le test MTT . Le groupe benzyle dans la « méthanamine de (1-benzyl-1H-pyrazol-3-yl) » pourrait potentiellement être modifié pour améliorer ses propriétés cytotoxiques pour une utilisation dans la recherche sur le cancer.
Catalyse
Les dérivés du pyrazole peuvent servir de ligands en catalyse en raison de leur capacité à se coordonner avec les métaux. Cette chimie de coordination peut être appliquée dans divers processus catalytiques, notamment la synthèse organique et les réactions de polymérisation .
Bioconjugaison
La fonctionnalité amine de la « méthanamine de (1-benzyl-1H-pyrazol-3-yl) » la rend adaptée aux techniques de bioconjugaison, où elle peut être liée à des biomolécules ou à des médicaments pour modifier leurs propriétés ou améliorer leur administration .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that 3-(aminomethyl)-1-benzylpyrazole may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 3-(Aminomethyl)-1-benzylpyrazole
Analyse Biochimique
Biochemical Properties
(1-benzyl-1H-pyrazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the biochemical pathways in which (1-benzyl-1H-pyrazol-3-yl)methanamine is involved .
Cellular Effects
The effects of (1-benzyl-1H-pyrazol-3-yl)methanamine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (1-benzyl-1H-pyrazol-3-yl)methanamine has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, (1-benzyl-1H-pyrazol-3-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s molecular structure allows it to interact with specific targets, thereby modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-benzyl-1H-pyrazol-3-yl)methanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (1-benzyl-1H-pyrazol-3-yl)methanamine remains stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (1-benzyl-1H-pyrazol-3-yl)methanamine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . These findings are crucial for determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
(1-benzyl-1H-pyrazol-3-yl)methanamine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (1-benzyl-1H-pyrazol-3-yl)methanamine within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of (1-benzyl-1H-pyrazol-3-yl)methanamine is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall effectiveness in biochemical processes.
Propriétés
IUPAC Name |
(1-benzylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPCMTXXTXSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005378-65-3 | |
| Record name | (1-benzyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)

![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)




![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)

